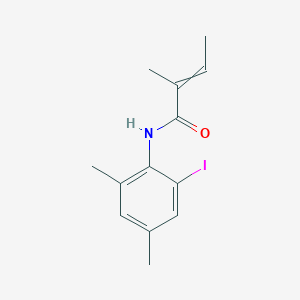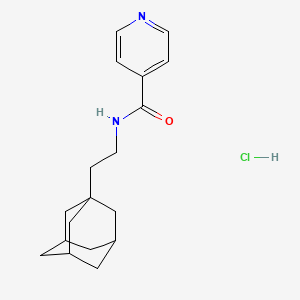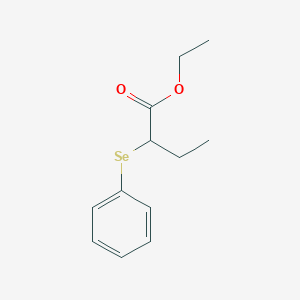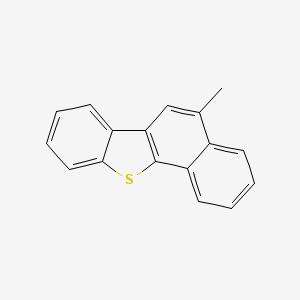![molecular formula C10H14N2O5S B14173978 4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid CAS No. 919772-12-6](/img/structure/B14173978.png)
4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid is a complex organic compound with a unique structure that includes an aminoethyl carbamoyl group, a methoxy group, and a benzene sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzenesulfonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The aminoethyl carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-[(2-Aminoethyl)carbamoyl]-3-hydroxybenzene-1-sulfonic acid.
Reduction: Formation of 4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid involves its interaction with specific molecular targets. The aminoethyl carbamoyl group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the sulfonic acid group can participate in ionic interactions, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-Bromoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid
- 4-[(2-Hydroxyethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid
- 4-[(2-Methylaminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid
Uniqueness
4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminoethyl carbamoyl and sulfonic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
919772-12-6 |
|---|---|
Molekularformel |
C10H14N2O5S |
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
4-(2-aminoethylcarbamoyl)-3-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C10H14N2O5S/c1-17-9-6-7(18(14,15)16)2-3-8(9)10(13)12-5-4-11/h2-3,6H,4-5,11H2,1H3,(H,12,13)(H,14,15,16) |
InChI-Schlüssel |
CKHWUFLMDQUMGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)O)C(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)

![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)



![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)



